REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:13]#[CH:14])=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].CC(C)([O-])C.[K+]>CN1CCCC1=O.[Cl-].[Na+].O>[Br:1][C:2]1[CH:8]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:6]=[C:4]2[C:3]=1[CH:13]=[CH:14][NH:5]2 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
7.54 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(N)C=C(C1)C(F)(F)F)C#C
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
brine
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel with a gradient of 10% to 25% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
to give 7.16 g (95%) as a brown oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C2C=CNC2=CC(=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |